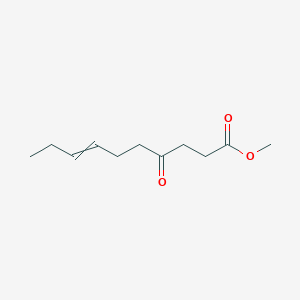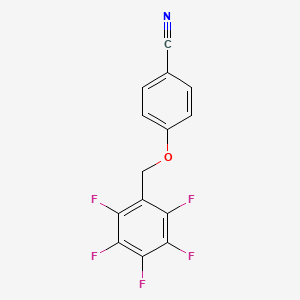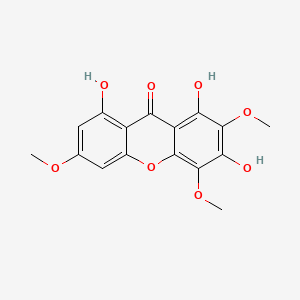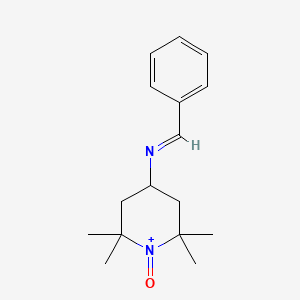
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is a compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that are widely used in various fields of chemistry and biology due to their unique properties. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the nitroxide radical. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Reduction: It can be reduced to its corresponding hydroxylamine derivative under specific conditions.
Substitution: The nitroxide radical can participate in substitution reactions, where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.
Reduction: The corresponding hydroxylamine derivative is the primary product of the reduction reaction.
Substitution: Various substituted derivatives of the original compound are formed, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is employed in studies of oxidative stress and redox biology. It is used to investigate the role of reactive oxygen species (ROS) in cellular processes.
Medicine: Research on this compound includes its potential use as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, leading to the formation of stable products. This property makes it an effective antioxidant, as it can neutralize reactive oxygen species and prevent oxidative damage. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, where it can mitigate the effects of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A widely used nitroxide radical with similar properties and applications.
4-Hydroxy-TEMPO: A derivative of TEMPO with an additional hydroxyl group, enhancing its solubility and reactivity.
4-Acetamido-TEMPO: Another derivative of TEMPO with an acetamido group, used in specific oxidation reactions.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
80323-70-2 |
|---|---|
Molekularformel |
C16H23N2O+ |
Molekulargewicht |
259.37 g/mol |
IUPAC-Name |
1-phenyl-N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)methanimine |
InChI |
InChI=1S/C16H23N2O/c1-15(2)10-14(11-16(3,4)18(15)19)17-12-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/q+1 |
InChI-Schlüssel |
XUNYETCZGJEBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC([N+]1=O)(C)C)N=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


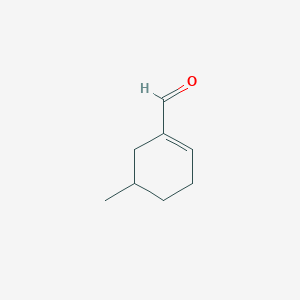

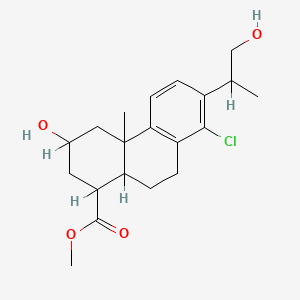
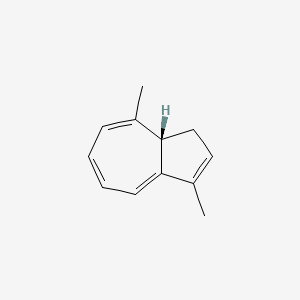
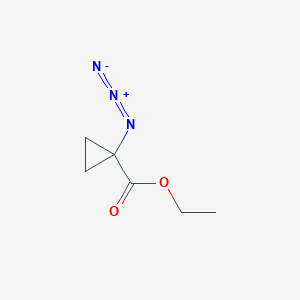
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
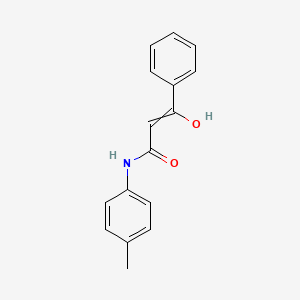
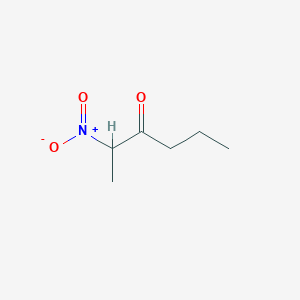
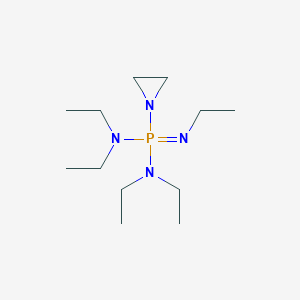
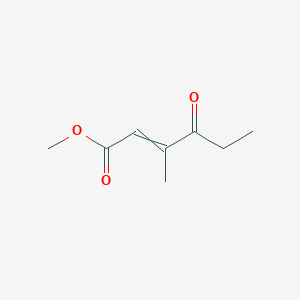
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
